Lipophilic Ligand Efficiency (LLE) Advantage: XLogP3-AA = 1.6 vs. Higher-Lipophilicity Aryl-Sulfonyl Comparators
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (PubChem CID 91813774) carries the lowest computed lipophilicity among the five closest N-sulfonyl-5-(pyridin-4-yl)indoline analogs with publicly accessible property data [1]. Its XLogP3-AA value of 1.6 is markedly lower than typical aryl sulfonamide comparators: the 4-bromophenyl analog (MW 415.3, predicted XLogP3 ~2.8–3.0), the 2,5-dichlorophenyl analog (MW 405.3, predicted XLogP3 ~3.0–3.3), and the 3,4-dimethoxyphenyl analog (predicted XLogP3 ~2.2–2.4) . Lower logP within a congeneric series has been repeatedly correlated with reduced phospholipidosis risk, lower human Ether-à-go-go-Related Gene (hERG) channel blockade probability, and improved metabolic stability in imidazole-sulfonamide kinase inhibitor programs [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (PubChem, CID 91813774) |
| Comparator Or Baseline | 4-Bromophenyl analog (CAS 2034556-26-6): predicted XLogP3 ~2.9; 2,5-Dichlorophenyl analog (CAS 2034614-13-4): predicted XLogP3 ~3.2; 3,4-Dimethoxyphenyl analog (CAS 2034516-29-1): predicted XLogP3 ~2.3 |
| Quantified Difference | Approximately 1.3–1.6 log unit reduction in lipophilicity versus dichlorophenyl and bromophenyl analogs |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); aryl analog values estimated from structural increments per Hansch-Leo fragment methodology |
Why This Matters
A >1 log unit reduction in logP substantially decreases the probability of promiscuous off-target binding, hERG liability, and poor aqueous solubility, directly impacting the compound's developability profile relative to higher-logP aryl sulfonamide analogs.
- [1] PubChem. (2025). Compound Summary for CID 91813774: 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91813774 View Source
- [2] Ding, S.-Y., et al. (2025). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity, 29(3), 2143–2156. https://doi.org/10.1007/s11030-024-10973-y View Source
